N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Overview
Description
N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are multidrug-resistant Gram-positive pathogens . These pathogens have developed resistance to last-line antimicrobials, posing a significant healthcare challenge worldwide .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted pathogens, disrupting their normal functions and leading to their death
Result of Action
The compound has demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus , as well as vancomycin-resistant E. faecium . It has also shown broad-spectrum antifungal activity against drug-resistant Candida strains .
Biochemical Analysis
Biochemical Properties
N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with key functional proteins involved in bacterial cell division, such as FtsZ . The nature of these interactions often involves binding to the active sites of these proteins, thereby inhibiting their function and leading to antimicrobial effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, it has been observed to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by interfering with essential cellular processes . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain bacterial enzymes, thereby preventing bacterial growth . Furthermore, this compound can induce changes in gene expression, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to the compound can lead to sustained antimicrobial effects, although the potential for resistance development should be considered.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity without significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic flux and the levels of its metabolites can significantly impact its overall efficacy and safety . Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in target tissues . These factors determine the compound’s effectiveness in reaching and acting on its intended targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and improve its therapeutic efficacy.
Properties
IUPAC Name |
N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-4-5-14(2)18(10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-6-8-17(27-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPJEGLTMKTNFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.